Spodumene (AlLi(SiO3)2)

Description

The exact mass of the compound Spodumene (AlLi(SiO3)2) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Minerals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Spodumene (AlLi(SiO3)2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spodumene (AlLi(SiO3)2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

aluminum;lithium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Li.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLWCVNCHLKFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

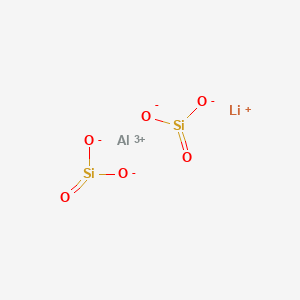

[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlLiO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12068-40-5 ((H2SiO3)aluminum.Si salt), 1302-37-0 (Parent) | |

| Record name | Spodumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60926631 | |

| Record name | alpha-Spodumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1302-37-0, 12068-40-5, 12646-13-8 | |

| Record name | Spodumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum lithium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012646138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spodumene (AlLi(SiO3)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Spodumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium lithium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Spodumene (AlLi(SiO3)2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Crystalline Maze: A Detailed Crystallographic Analysis of α, β, and γ Spodumene Phases

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the polymorphic phases of spodumene (LiAl(SiO₃)₂) is crucial for optimizing lithium extraction and processing. This technical guide provides an in-depth crystallographic analysis of the α, β, and γ phases of spodumene, presenting key quantitative data, detailed experimental protocols, and visual representations of phase transitions and analytical workflows.

Spodumene, a pyroxene mineral, is the primary ore source for lithium, a critical component in batteries for electric vehicles and portable electronics. The efficiency of lithium extraction is intrinsically linked to the crystallographic phase of the spodumene. The naturally occurring α-spodumene is highly stable and resistant to acid leaching. Therefore, a thermal treatment is employed to convert it into the more reactive β-spodumene, from which lithium can be more readily extracted.[1][2] A third, metastable phase, γ-spodumene, can also form as an intermediate during this thermal conversion.[3][4] A thorough understanding of the crystallographic characteristics of each phase is paramount for process optimization and quality control.

Crystallographic Data of Spodumene Phases

The three primary phases of spodumene—α, β, and γ—exhibit distinct crystal structures and properties. The following table summarizes their key crystallographic parameters, compiled from various crystallographic studies. It is important to note that minor variations in lattice parameters may be reported in the literature due to differences in analytical techniques and sample impurities.

| Parameter | α-Spodumene | β-Spodumene | γ-Spodumene |

| Crystal System | Monoclinic[2] | Tetragonal[2][4] | Hexagonal[4][5] |

| Space Group | C2/c[1][6][7] | P4₃2₁2[1][5][7] | P6/mcc or P6₃/mcm |

| Lattice Parameters (Å) | a = 9.46 - 9.4727b = 8.39 - 8.3967c = 5.22 - 5.2239β = 110.153° - 110.17°[1][2][6] | a = b = 7.534c = 9.158[5][7] | a = b = 7.54c = 9.10 |

| Unit Cell Volume (ų) | ~389 - 390[1] | ~519 | ~490 |

| Density (g/cm³) | ~3.1 - 3.2[8] | ~2.4[8] | ~2.4 |

Phase Transitions: A Crystallographic Perspective

The transformation of spodumene from its alpha to beta phase is a critical step in lithium extraction. This transition is temperature-dependent and can involve the formation of the metastable gamma phase.

The transition from α-spodumene to the more open and less dense β-spodumene structure typically occurs at temperatures above 900 °C.[2] The intermediate γ-spodumene phase can form at lower temperatures, generally between 700 °C and 900 °C, particularly when the α-spodumene has been mechanically activated (e.g., through grinding).[3][9] Above 900 °C, γ-spodumene will convert to the more stable β-spodumene.[9] The phase transitions are generally considered irreversible.[3]

Spodumene Phase Transition Pathways

Experimental Protocols for Crystallographic Analysis

The characterization of spodumene phases relies heavily on techniques that probe the crystalline structure of the material. X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) are two of the most powerful and commonly employed methods.

X-ray Diffraction (XRD) Analysis

XRD is the primary technique for determining the crystallographic structure of materials. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, one can identify the phases present and determine their lattice parameters.

Methodology:

-

Sample Preparation: A representative sample of the spodumene-containing material is finely ground to a homogenous powder (typically <10 μm) to ensure random orientation of the crystallites.

-

Instrument Setup: A powder X-ray diffractometer is used, commonly with a Cu Kα radiation source (λ ≈ 1.54 Å). The instrument is calibrated using a standard reference material (e.g., silicon).

-

Data Collection: The powdered sample is mounted on a sample holder, and the XRD pattern is recorded over a specific angular range (e.g., 10-80° 2θ) with a defined step size and counting time. For studying phase transitions, a high-temperature stage can be used to collect data in-situ as the sample is heated.

-

Data Analysis: The resulting diffractogram is analyzed using specialized software. The positions and intensities of the diffraction peaks are compared to reference patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the spodumene phases (α, β, and/or γ) and any other minerals present. For quantitative analysis, the Rietveld refinement method can be employed to determine the weight percentage of each phase.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy probes the vibrational modes of molecules and crystal lattices. Different crystal structures will exhibit unique infrared absorption patterns, allowing for the differentiation of the spodumene phases.

Methodology:

-

Sample Preparation: A small amount of the finely ground spodumene sample is intimately mixed with a transparent matrix, typically potassium bromide (KBr), and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder with minimal sample preparation.

-

Data Collection: The sample is placed in the infrared spectrometer, and an infrared spectrum is collected, typically in the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: The resulting infrared spectrum is analyzed to identify characteristic absorption bands for each spodumene phase. For example, the α, β, and γ phases will have distinct vibrational modes related to the Si-O, Al-O, and Li-O bonds within their respective crystal structures. These spectral fingerprints can be used for qualitative and semi-quantitative phase analysis.

General Experimental Workflow for Spodumene Analysis

References

- 1. mdpi.com [mdpi.com]

- 2. Spodumene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Influence of calcination temperatures on lithium deportment by screening hard rock lithium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 7. Physico-Chemical Characteristics of Spodumene Concentrate and Its Thermal Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Petrogenetic Comparison of Spodumene-Bearing vs. Barren Pegmatites: A Technical Guide

Introduction

Granitic pegmatites, coarse-grained igneous rocks, are significant sources of industrial minerals, gemstones, and critical rare elements. A key distinction within pegmatites lies between those that are barren of significant rare-element mineralization and those that are enriched in elements like lithium, cesium, and tantalum (LCT), often manifesting as spodumene-bearing pegmatites. Understanding the petrogenetic differences between these two types is crucial for mineral exploration and for deciphering the complex processes of crustal differentiation. This technical guide provides an in-depth comparison of spodumene-bearing and barren pegmatites, focusing on their geochemical and mineralogical characteristics, formation processes, and the analytical techniques used in their study.

Petrogenesis and Formation Mechanisms

The formation of both barren and spodumene-bearing pegmatites is intrinsically linked to the final stages of granite magma crystallization.[1][2] As a granitic magma body cools, common rock-forming minerals like quartz, feldspar, and mica crystallize, progressively enriching the remaining melt in incompatible elements and volatile components such as water, fluorine, and boron.[1][3] This residual, highly evolved melt is the parent magma for pegmatites.

The primary divergence in the petrogenesis of spodumene-bearing versus barren pegmatites lies in the degree of fractional crystallization and the initial composition of the parental granitic magma. Spodumene-bearing, or LCT-type, pegmatites are the product of extreme fractional crystallization of a fertile, peraluminous S-type granitic magma.[4][5] This extensive fractionation process concentrates incompatible elements, including lithium, to levels where lithium-aluminosilicate minerals like spodumene can crystallize.[6]

Barren pegmatites, in contrast, originate from less fractionated granitic melts or from parental magmas that were initially depleted in lithium and other rare elements. While they still represent the residual fluid from granite crystallization, the melt did not reach the critical concentration of rare elements necessary to form economic mineralization.

The role of volatiles is paramount in pegmatite formation.[3] The high concentration of water and fluxes like fluorine and boron in the residual melt significantly lowers its viscosity and solidus temperature.[3] This low viscosity allows for the high mobility of ions, a key factor in the growth of the exceptionally large crystals characteristic of pegmatites.[1][3] In spodumene-bearing pegmatites, these volatiles also play a crucial role in transporting and concentrating lithium and other rare elements.

Geochemical Comparison

The most significant distinctions between spodumene-bearing and barren pegmatites are evident in their whole-rock and mineral geochemistry. Spodumene-bearing pegmatites are characterized by a strong enrichment in rare alkali metals (Li, Rb, Cs) and other incompatible elements (e.g., Ta, Nb, Sn), and a depletion in elements like Ba and Sr.[4][5]

Whole-Rock Geochemistry

Whole-rock geochemical analysis provides a bulk composition of the pegmatite and is a primary tool for distinguishing between barren and fertile types. Key indicators include elevated concentrations of Li, Rb, and Cs, and low K/Rb and K/Cs ratios in spodumene-bearing pegmatites.

| Element/Ratio | Barren Pegmatites | Spodumene-Bearing (LCT) Pegmatites | Reference |

| SiO₂ (wt.%) | 73 - 75 | 74 - 76 | [4][6] |

| Al₂O₃ (wt.%) | 14 - 16 | 14 - 15 | [5] |

| Na₂O (wt.%) | 3 - 5 | 3 - 6 | [4] |

| K₂O (wt.%) | 3 - 5 | 1 - 4 | [5] |

| Li (ppm) | < 100 | > 1000 (can reach > 10,000) | [5] |

| Rb (ppm) | 100 - 500 | > 1000 | [3] |

| Cs (ppm) | < 50 | > 100 | [3] |

| K/Rb Ratio | > 160 | < 160 (often < 50) | [7] |

| K/Cs Ratio | > 2000 | < 500 | [8] |

Mineral Chemistry

The chemical composition of individual minerals, particularly micas and feldspars, serves as a more sensitive indicator of the degree of fractionation and mineralization potential of a pegmatite.

Muscovite, a common mineral in both types of pegmatites, readily incorporates rare alkali metals into its crystal structure, making it an excellent tracer for pegmatite evolution.[9][10] Muscovite in spodumene-bearing pegmatites is significantly enriched in Li, Rb, and Cs.[11][12]

| Element/Ratio | Muscovite in Barren Pegmatites | Muscovite in Spodumene-Bearing Pegmatites | Reference |

| Li (ppm) | < 200 | > 500 (can reach > 5000) | [11] |

| Rb (ppm) | < 1500 | > 2000 | [10] |

| Cs (ppm) | < 100 | > 200 | [10] |

| K/Rb Ratio | > 40 | < 40 | [11] |

K-feldspar also reflects the geochemical evolution of the pegmatite-forming melt. Decreasing K/Rb and K/Cs ratios in K-feldspar are indicative of increasing fractionation.[13][14]

| Element/Ratio | K-Feldspar in Barren Pegmatites | K-Feldspar in Spodumene-Bearing Pegmatites | Reference |

| Rb (ppm) | < 1000 | > 1500 | [14] |

| Cs (ppm) | < 10 | > 50 | [14] |

| K/Rb Ratio | > 140 | < 60 | [13] |

| K/Cs Ratio | > 3000 | < 1000 | [15] |

Experimental Protocols

A variety of analytical techniques are employed to characterize the geochemical and mineralogical differences between spodumene-bearing and barren pegmatites.

Whole-Rock Geochemical Analysis

Objective: To determine the bulk major and trace element composition of the pegmatite.

Methodology:

-

Sample Preparation:

-

A representative rock sample (1-2 kg) is collected and crushed using a jaw crusher.

-

The crushed sample is then pulverized to a fine powder (< 75 µm) using a tungsten carbide or agate mill to ensure homogeneity.

-

-

Major Element Analysis (X-ray Fluorescence - XRF):

-

A fused bead is prepared by mixing a known mass of the powdered sample with a lithium borate flux (e.g., lithium tetraborate/metaborate mixture) and fusing it at high temperature (~1000-1100 °C) in a platinum crucible.

-

The resulting glass disc is then analyzed by a wavelength-dispersive XRF spectrometer.

-

Calibration is performed using certified rock standards.

-

-

Trace Element Analysis (Inductively Coupled Plasma-Mass Spectrometry - ICP-MS):

-

A known mass of the powdered sample is digested using a mixture of strong acids (e.g., HF, HNO₃, HClO₄) in a sealed vessel, often with heating (e.g., in a microwave digestion system).

-

The digested sample is then diluted to a precise volume.

-

The solution is introduced into an ICP-MS instrument, where the elements are ionized in a high-temperature plasma and their masses are measured by a mass spectrometer.

-

Quantification is achieved by running certified standard solutions alongside the samples.

-

Electron Microprobe Analysis (EMPA) of Minerals

Objective: To determine the major and minor element composition of individual mineral grains in situ.[16][17]

Methodology:

-

Sample Preparation:

-

A polished thin section or a polished grain mount of the rock is prepared.

-

The sample surface is coated with a thin layer of carbon to make it electrically conductive.[18]

-

-

Analysis:

-

The sample is placed in the vacuum chamber of the electron microprobe.

-

A focused beam of high-energy electrons (typically 15-20 keV) is directed onto a specific point on the mineral grain.[18]

-

The electron beam excites the atoms in the sample, causing them to emit X-rays with characteristic wavelengths for each element.

-

Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of the characteristic X-rays.

-

The intensity of the X-rays from the sample is compared to the intensity from well-characterized standards of known composition to quantify the elemental concentrations.

-

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) of Minerals

Objective: To determine the in-situ trace element composition of individual mineral grains.[19][20]

Methodology:

-

Sample Preparation:

-

A polished thin section or a polished grain mount is prepared.

-

-

Analysis:

-

The sample is placed in a sample cell.

-

A high-power, pulsed laser beam (e.g., 193 nm ArF excimer laser) is focused on a specific spot on the mineral grain.[20]

-

The laser ablates a small amount of material from the sample surface, creating a microscopic aerosol.

-

The aerosol is transported by a carrier gas (typically helium or argon) to the ICP-MS.

-

The aerosol is then ionized in the plasma, and the ions are analyzed by the mass spectrometer.

-

Quantification is achieved by ablating a certified reference material (e.g., NIST glass standards) under the same conditions and using an internal standard (an element of known concentration in the mineral, determined by EMPA).[21]

-

Fluid Inclusion Analysis

Objective: To determine the temperature, pressure, and composition of the fluids trapped within minerals during their growth.

Methodology:

-

Sample Preparation:

-

A doubly polished thick section (wafer) of a mineral (typically quartz) is prepared to allow for clear observation of the fluid inclusions.

-

-

Microthermometry:

-

The wafer is placed on a heating-freezing stage attached to a microscope.

-

The temperature at which phase changes (e.g., melting of ice, homogenization of liquid and vapor) occur within the fluid inclusions is precisely measured.

-

These phase transition temperatures provide information about the salinity and density of the trapped fluid.

-

-

LA-ICP-MS of Fluid Inclusions:

-

Individual fluid inclusions are located under the microscope.

-

The laser is used to ablate the host mineral and then breach the inclusion, releasing the trapped fluid into the carrier gas stream, which transports it to the ICP-MS for elemental analysis.[22]

-

This technique allows for the direct measurement of the elemental composition of the trapped fluids.

-

Visualizing Petrogenetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual relationships and experimental workflows in the study of pegmatites.

Caption: Petrogenetic pathways for spodumene-bearing vs. barren pegmatites.

Caption: Key geochemical indicators for pegmatite classification.

Caption: A typical analytical workflow for pegmatite characterization.

Conclusion

The petrogenetic distinction between spodumene-bearing and barren pegmatites is fundamentally a story of the degree of magmatic differentiation. Spodumene-bearing LCT pegmatites represent the ultimate products of extreme fractional crystallization of fertile granitic magmas, leading to a significant enrichment in rare elements. In contrast, barren pegmatites are derived from less evolved or initially less endowed parental melts. This fundamental difference is clearly reflected in their respective whole-rock and mineral chemistries, providing a robust framework for exploration and a deeper understanding of crustal processes. The application of modern analytical techniques such as EMPA, LA-ICP-MS, and fluid inclusion analysis allows for a detailed quantification of these differences, enabling a comprehensive reconstruction of their formation histories.

References

- 1. Developing mineralogical and geochemical discrimination methods to classify Li-barren and Li-prospective pegmatites at the Chebogue lithium prospect, southwestern Nova Scotia, Canada [library2.smu.ca]

- 2. researchgate.net [researchgate.net]

- 3. Geochemical Contrasts between Late Triassic Rb-Rich and Barren Pegmatites from Ningshan Pegmatite District, South Qinling Orogen, China: Implications for Petrogenesis and Rare Metal Exploration [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. gwm-engineering.fi [gwm-engineering.fi]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Rapid Analysis of Muscovites on a Lithium Pegmatite Prospect by Handheld LIBS [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. rruff.info [rruff.info]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Electron probe microanalysis - Wikipedia [en.wikipedia.org]

- 18. geology.sk [geology.sk]

- 19. mdpi.com [mdpi.com]

- 20. ARES | Research | Laboratories | Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) [ares.jsc.nasa.gov]

- 21. Multi-element analysis of minerals using laser ablation inductively coupled plasma time of flight mass spectrometry and geochemical data visualization ... - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D0JA00484G [pubs.rsc.org]

- 22. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

A Comprehensive Technical Guide to the Thermodynamic Stability and Phase Transitions of Spodumene Polymorphs

Introduction

Spodumene (LiAlSi₂O₆) is a pyroxene mineral and a primary commercial source of lithium. It exists in several polymorphic forms, with the most significant being α-spodumene, β-spodumene, and γ-spodumene. Understanding the thermodynamic stability and the transitions between these polymorphs is critical for the efficient extraction of lithium, as the conversion from the naturally occurring, highly stable α-form to the more accessible β-form is a key step in the process. This guide provides an in-depth analysis of the phase transitions, thermodynamic properties, and experimental methodologies used to study these materials.

Spodumene Polymorphs: An Overview

The three primary polymorphs of spodumene exhibit distinct crystal structures and densities:

-

α-Spodumene: The natural, monoclinic form of spodumene, characterized by a dense and chemically resistant crystal structure.[1][2]

-

γ-Spodumene: A metastable hexagonal phase that forms at intermediate temperatures during the heating of α-spodumene.[3][4] It is sometimes referred to as spodumene-III or virgilite.[3]

-

β-Spodumene: The high-temperature, tetragonal form, which has a more open crystal structure, making it amenable to chemical attack for lithium extraction.[2][4]

The transition between these phases involves significant volumetric expansion. The lattice volume of γ-spodumene is about 8% larger than α-spodumene, while β-spodumene's lattice is approximately 17% more voluminous than γ-spodumene's, resulting in a total lattice expansion of about 27% from the α to β phase.[3][4]

Thermodynamic Stability and Phase Transitions

The transformation of α-spodumene is a thermally activated process known as decrepitation, which typically occurs at temperatures ranging from 870 °C to 1100 °C (1143 K to 1373 K).[3] The phase transitions are generally considered irreversible.[3]

α → γ → β Transformation Pathway

Upon heating, α-spodumene can first transform into the metastable γ-spodumene at temperatures between 700 °C and 900 °C (973 K to 1173 K).[3][5] This γ-phase is not the most stable allotrope and will subsequently convert to β-spodumene at temperatures above 900 °C (1173 K).[3] The transition from α-spodumene to γ-spodumene is reported to be exothermic, while the transitions from γ-spodumene to β-spodumene and α-spodumene to β-spodumene are endothermic.[3][4] The presence of γ-spodumene can hinder the formation of β-spodumene at lower heat treatment temperatures, which can negatively impact the efficiency of lithium extraction.[1][6]

Direct α → β Transformation

At higher temperatures, typically above 950 °C (1223 K), α-spodumene can transform directly to β-spodumene.[3] β-spodumene is the thermodynamically stable allotrope at temperatures above 900–950 °C (1173–1223 K) at atmospheric pressure.[3] Complete conversion to β-spodumene is often achieved with prolonged heat treatment above 950 °C.[3] Some studies suggest that the direct conversion of α- to β-spodumene occurs above 975 °C.[7]

High-Pressure Stability

Under high-pressure conditions, α-spodumene undergoes a reversible displacive transformation from the C2/c to the P2₁/c space group at approximately 3.2 GPa.[5][8][9] The crystal structure remains stable up to 19 GPa at ambient temperature without amorphization or further phase transitions.[8]

Quantitative Data

The following tables summarize the key physical and thermodynamic properties of the spodumene polymorphs.

Table 1: Physical Properties of Spodumene Polymorphs

| Property | α-Spodumene | γ-Spodumene | β-Spodumene |

| Crystal System | Monoclinic | Hexagonal | Tetragonal |

| Density | ~3.18 g/cm³[2] | ~2.40 g/cm³[2] | ~2.37 g/cm³[2] |

| Lattice Volume Expansion (relative to α) | - | ~8%[4] | ~27%[3] |

Table 2: Thermodynamic Data for Spodumene Polymorphs at 298 K

| Phase | ΔH (kJ/mol) | S (J/mol·K) |

| α-Spodumene | -3030.517[6] | Data not available in provided search results |

| β-Spodumene | Data not available in provided search results | Data not available in provided search results |

| γ-Spodumene | Data not available in provided search results | Data not available in provided search results |

Table 3: Phase Transition Temperatures

| Transition | Temperature Range |

| α → γ | 700–900 °C (973–1173 K)[3] |

| γ → β | > 900 °C (> 1173 K)[3] |

| α → β (direct) | > 950 °C (> 1223 K)[3] |

| Onset of α → γ (slow heating) | 842 °C (1115 K)[7][10] |

| Onset of α → γ (fast heating) | 1025 °C (1298 K)[7][10] |

Experimental Protocols

The study of spodumene phase transitions employs a variety of analytical techniques to characterize the structural and thermodynamic changes.

In-situ High-Temperature X-ray Diffraction (HT-XRD)

-

Objective: To monitor the crystallographic changes of spodumene as a function of temperature in real-time.

-

Methodology: A powdered spodumene sample is placed in a high-temperature chamber mounted on an X-ray diffractometer. The sample is heated at a controlled rate (e.g., 8 °C/min or 100 °C/min), and XRD patterns are collected at specific temperature intervals.[7][10] The resulting diffraction patterns are analyzed to identify the appearance and disappearance of characteristic peaks for α-, γ-, and β-spodumene, allowing for the determination of transition temperatures and reaction pathways.[7]

Thermal Treatment and Sample Characterization

-

Objective: To produce different spodumene polymorphs for ex-situ analysis and to simulate industrial processing conditions.

-

Methodology: Spodumene concentrate is heated in a furnace (e.g., tube furnace, rotary kiln) to a specific temperature for a defined duration (e.g., 1050 °C for 30 minutes).[1][6] After cooling, the samples are analyzed using techniques such as XRD to determine the phase composition.[1][6] Scanning Electron Microscopy (SEM) can be used to observe morphological changes, such as fracturing and cracking of the mineral grains, which occur during the phase transitions.[5][9]

Computational Thermodynamics

-

Objective: To model the equilibrium behavior of the spodumene system and predict phase stability as a function of temperature and pressure.

-

Methodology: Gibbs energy calculations are performed using thermodynamic databases. The Gibbs energy of each spodumene polymorph is calculated as a function of temperature and pressure. By minimizing the Gibbs energy of the system, phase diagrams can be constructed to show the most stable phases under given conditions.[3]

Visualizations

Caption: Phase transition pathways of spodumene polymorphs.

Caption: Experimental workflow for studying spodumene phase transitions.

References

- 1. Phase Transitions in the α–γ–β Spodumene Thermodynamic System and Impact of γ-Spodumene on the Efficiency of Lithium Ex… [ouci.dntb.gov.ua]

- 2. Aspects of Spodumene Lithium Extraction Techniques [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Influence of calcination temperatures on lithium deportment by screening hard rock lithium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physico-Chemical Characteristics of Spodumene Concentrate and Its Thermal Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research Portal [researchportal.murdoch.edu.au]

- 8. Crystal Chemistry, High-Pressure Behavior, Water Content, and Thermal Stability of Natural Spodumene [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

mineralogical characterization of spodumene and associated gangue minerals

An In-depth Technical Guide to the Mineralogical Characterization of Spodumene and Associated Gangue Minerals

Introduction

Spodumene (LiAlSi₂O₆) is the most economically significant hard-rock source of lithium, a critical element for the burgeoning battery and renewable energy industries.[1][2] Found in lithium-caesium-tantalum (LCT) pegmatite deposits, spodumene ore is never pure and is invariably associated with a variety of gangue (undesired) minerals.[1][3] The efficiency of lithium extraction is heavily dependent on the ore's specific mineralogical characteristics, including the spodumene grain size, its liberation from gangue minerals, and the precise composition of both the spodumene and the surrounding mineral matrix.[4][5]

This technical guide provides a comprehensive overview of the key techniques and experimental protocols for the thorough mineralogical characterization of spodumene and its common gangue minerals, such as quartz, feldspars, and micas.[1] A multi-technique approach is essential for a complete understanding, enabling the optimization of beneficiation processes like froth flotation, dense media separation, and magnetic separation.[2] This document is intended for researchers, mineralogists, and process engineers involved in the exploration and exploitation of lithium resources.

Integrated Characterization Workflow

A systematic workflow is crucial for the effective characterization of spodumene ore. The process begins with representative sampling and progresses through physical preparation to a suite of complementary analytical techniques. Each step provides unique data that, when integrated, offers a complete picture of the ore's composition and texture.

Caption: Workflow for spodumene ore characterization.

Data Presentation: Properties of Spodumene and Gangue Minerals

Effective mineral separation relies on exploiting the differences in the physical and chemical properties of the target mineral and its associated gangue.

Table 1: Physical and Chemical Properties of Spodumene and Common Gangue Minerals

| Mineral | Chemical Formula | Crystal System | Specific Gravity (g/cm³) | Mohs Hardness | Common Associations |

|---|---|---|---|---|---|

| Spodumene | LiAlSi₂O₆ | Monoclinic | 3.1 - 3.2 | 6.5 - 7.0 | Quartz, Albite, Microcline, Micas[1][5] |

| Quartz | SiO₂ | Trigonal | 2.65 | 7.0 | Feldspars, Micas[5] |

| Albite | NaAlSi₃O₈ | Triclinic | 2.6 - 2.65 | 6.0 - 6.5 | Quartz, Microcline, Muscovite[6] |

| Microcline | KAlSi₃O₈ | Triclinic | 2.5 - 2.6 | 6.0 - 6.5 | Quartz, Albite, Micas[1] |

| Muscovite | KAl₂(AlSi₃O₁₀)(OH)₂ | Monoclinic | 2.8 - 3.0 | 2.5 - 3.0 | Quartz, Feldspars[5] |

| Lepidolite | K(Li,Al)₃(Al,Si)₄O₁₀(F,OH)₂ | Monoclinic | 2.8 - 2.9 | 2.5 - 4.0 | Spodumene, Quartz, Feldspar[1] |

| Apatite | Ca₅(PO₄)₃(F,Cl,OH) | Hexagonal | 3.1 - 3.2 | 5.0 | Present as an accessory mineral[4] |

Table 2: Example Chemical Composition of Spodumene This table presents an average chemical composition of spodumene as determined by techniques like Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS). The presence of elements like Fe and Mn can impact the quality of the final lithium product.[7]

| Oxide | Weight % |

| Li₂O | 6.40% |

| SiO₂ | 64.12% |

| Al₂O₃ | 27.81% |

| Fe₂O₃ | 0.52% |

| MnO | 0.04% |

| Na₂O | 0.38% |

| K₂O | 0.09% |

| CaO | 0.03% |

| Source: Adapted from data for the Lijiagou pegmatite deposit.[7] |

Table 3: Example Quantitative Phase Analysis (QPA) by XRD This table illustrates typical results from X-ray diffraction with Rietveld refinement, showing the weight percentage of each mineral in a bulk ore sample.

| Mineral Phase | Weight % |

| α-Spodumene | 57.8% |

| Quartz | 40.4% |

| Albite | 1.8% |

| Source: Data from an analysis of a Haapaluoma lithium-pegmatite sample.[6] |

Experimental Protocols

Detailed and standardized methodologies are essential for reproducible and accurate characterization.

Sample Preparation for Mineralogical Analysis

Objective: To prepare a representative subsample of the ore for various analytical techniques, which may require different particle sizes and formats (e.g., powder, polished section).

Methodology:

-

Primary Crushing: Reduce run-of-mine ore samples to <1 cm using a jaw crusher.

-

Sub-sampling: Use a rotary splitter to obtain a representative subsample (e.g., 1-2 kg) for laboratory analysis.[8]

-

Grinding/Pulverizing:

-

Sample Mounting (for SEM):

-

Embed representative grains from specific size fractions or crushed material in epoxy resin to create a puck.[12]

-

Grind and polish the surface of the puck using progressively finer diamond abrasives to achieve a flat, mirror-like finish (e.g., down to 1 µm).

-

Apply a thin conductive coating (e.g., carbon) to the polished surface to prevent charging under the electron beam.

-

Heavy Liquid Separation (HLS)

Objective: To separate minerals based on their specific gravity. This is particularly useful for pre-concentrating spodumene (SG ≈ 3.2) from lighter gangue like quartz and feldspar (SG ≈ 2.6).[5]

Methodology:

-

Sample Cleaning: If necessary, remove adhering clays by ultrasonic treatment in a solution with a dispersant (e.g., sodium metaphosphate).[13]

-

Sieving: Use a specific, narrow size fraction of the crushed ore (e.g., 125 – 250 µm) for optimal separation.[13]

-

Heavy Liquid Preparation: Prepare a heavy liquid solution to a specific density. For separating spodumene from quartz/feldspar, a density of ~2.8-2.9 g/ml is effective. Non-toxic liquids like lithium sodium tungstate (LST) or sodium polytungstate are commonly used.[14][15]

-

Separation:

-

Place a 250 ml separatory funnel in a ring stand. Ensure the stopcock is closed.[14]

-

Fill the funnel approximately two-thirds full with the prepared heavy liquid.[14]

-

Slowly introduce a measured amount of the sieved sample (e.g., 50-60 grams) into the funnel and stir gently to ensure all particles are wetted.[14][15]

-

Allow the minerals to settle. Denser minerals ("heavies" or "sink") will sink to the bottom, while lighter minerals ("lights" or "float") will remain suspended or float. This may take 15 minutes to several hours depending on grain size.[13][14]

-

-

Fraction Collection:

-

Carefully open the stopcock to drain the "sink" fraction (containing spodumene) onto a filter paper in a funnel. Close the stopcock as soon as the heavy fraction has passed through.[14]

-

Drain the remaining liquid and the "float" fraction (containing quartz/feldspar) onto a separate, clean filter paper.

-

-

Washing and Drying: Thoroughly rinse both mineral fractions with deionized water to recover the heavy liquid for recycling. Dry the separated mineral fractions in an oven at a low temperature (e.g., 60°C).[14][15]

X-Ray Diffraction (XRD)

Objective: To identify the crystalline mineral phases present in a sample and to quantify their relative abundances.[2][10]

Methodology:

-

Sample Preparation: Use the finely pulverized subsample (<75 µm) prepared as described above.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim to prevent geometric errors.

-

Instrument Setup:

-

Use a modern powder diffractometer, typically with a copper X-ray source (CuKα radiation, λ ≈ 1.5418 Å).[10]

-

Set the instrument parameters, including the scanning range (e.g., 5° to 70° 2θ), step size (e.g., 0.02°), and scan speed (time per step).

-

-

Data Collection: Run the diffraction scan. The instrument directs X-rays at the sample and measures the intensity of the diffracted X-rays at different angles (2θ).[10]

-

Data Analysis:

-

Phase Identification: Compare the resulting diffraction pattern (a plot of intensity vs. 2θ) to a database of known mineral patterns (e.g., the ICDD PDF database). Match the peak positions and relative intensities to identify the minerals present.[10]

-

Quantitative Analysis (Rietveld Refinement): Use specialized software to perform a Rietveld refinement. This method involves fitting a calculated diffraction pattern based on the crystal structures of identified phases to the entire observed pattern. The refinement process adjusts scale factors for each phase, which are directly proportional to their weight percentage in the mixture.[6][16]

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Objective: To obtain high-magnification images of the mineral textures and to determine the elemental composition of individual mineral grains.[17] This is critical for assessing mineral liberation and identifying intergrowths.[7]

Methodology:

-

Sample Preparation: Use a carbon-coated, polished section prepared as described above.

-

Instrument Setup:

-

Place the sample in the SEM vacuum chamber.

-

Set the accelerating voltage (e.g., 15-20 kV) and beam current.

-

-

Imaging (SEM):

-

Use the backscattered electron (BSE) detector. In BSE images, the brightness of a mineral is proportional to its average atomic number. This provides excellent contrast between different mineral phases (e.g., spodumene will appear distinct from quartz).

-

Acquire images at various magnifications to observe grain boundaries, textures, fractures, and mineral intergrowths.[7]

-

-

Elemental Analysis (EDS):

-

Position the electron beam on a specific point of interest or scan it over a selected area (to create an elemental map).

-

The electron beam excites atoms in the sample, causing them to emit characteristic X-rays.

-

The EDS detector measures the energy of these X-rays to identify the elements present and their relative abundance. This confirms mineral identity (e.g., high Al and Si with a Li peak confirms spodumene, though Li is difficult to detect with standard EDS).

-

-

Automated Mineralogy (e.g., MLA/QEMSCAN): For comprehensive analysis, use an automated system that combines SEM imaging and rapid EDS analysis to scan the entire polished section, classifying millions of points to generate quantitative data on mineral abundance, grain size distribution, and liberation/locking characteristics.[2][4]

Raman Spectroscopy

Objective: To identify minerals based on their unique molecular vibrational modes. It is a non-destructive technique that provides information on crystal structure and chemical bonds.[18]

Methodology:

-

Sample Preparation: The technique can be used on solid rock pieces, individual mineral grains (from HLS), or polished sections. No special preparation is typically needed.

-

Instrument Setup:

-

Place the sample under the microscope objective of the Raman spectrometer.

-

Select the laser excitation source (e.g., 532 nm).[19]

-

-

Data Collection:

-

Focus the laser onto the surface of the mineral grain of interest.

-

A small fraction of the laser light is inelastically scattered by the sample, shifting its frequency. The spectrometer collects this light and plots its intensity versus the frequency shift (Raman Shift, in cm⁻¹).[18]

-

-

Data Analysis:

-

The resulting Raman spectrum contains a series of peaks characteristic of the mineral's vibrational modes.

-

Identify the mineral by comparing the peak positions in the spectrum to a reference database. For example, spodumene shows a very strong, characteristic peak at approximately 705-706 cm⁻¹, which relates to the stretching modes of Si-O bonds.[19][20] This allows for clear differentiation from minerals like quartz, which has a dominant peak at 464 cm⁻¹.[20]

-

References

- 1. espace.curtin.edu.au [espace.curtin.edu.au]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Geometallurgical Variability Study of Spodumene Pegmatite Ores, Central Ostrobothnia - Finland [diva-portal.org]

- 5. ijaem.net [ijaem.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. nist.gov [nist.gov]

- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. qatm.com [qatm.com]

- 13. Heavy Mineral Analysis - Technique - Heavy mineral separation [heavymineralanalysis.com]

- 14. Heavy Liquid Separation [physics.purdue.edu]

- 15. dep.nj.gov [dep.nj.gov]

- 16. researchgate.net [researchgate.net]

- 17. Multivariate Statistical Analysis on a SEM/EDS Phase Map of Rare Earth Minerals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. portaspecs.com [portaspecs.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

geological context of giant economic spodumene deposits

An In-depth Technical Guide to the Geological Context of Giant Economic Spodumene Deposits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . It covers the fundamental geological processes that lead to their formation, the key characteristics of these deposits, and the analytical techniques used in their study.

Introduction to Spodumene and LCT Pegmatites

Spodumene (LiAlSi₂O₆) is the primary lithium-bearing mineral of economic significance found in Lithium-Cesium-Tantalum (LCT) pegmatites.[1] These pegmatites are coarse-grained igneous rocks enriched in incompatible elements such as lithium, cesium, tantalum, rubidium, and tin.[2] They are a crucial source of lithium for the burgeoning battery industry and also provide other valuable rare metals.[2] Giant economic spodumene deposits are distinguished by their large tonnage and high lithium grades, making them attractive targets for exploration and mining.

Petrogenesis of LCT Pegmatites

The formation of LCT pegmatites is a complex process involving the generation of highly evolved, volatile-rich felsic melts. Two primary genetic models are widely debated: anatexis and fractional crystallization.

Anatectic Model

The anatectic model posits that LCT pegmatites form from the partial melting of metasedimentary rocks. This process is often triggered by regional metamorphism, where increased temperature and pressure cause the melting of rocks rich in lithium-bearing minerals like micas. The resulting anatectic melts are inherently enriched in lithium and other incompatible elements.

Fractional Crystallization Model

The fractional crystallization model suggests that LCT pegmatites are the late-stage products of the crystallization of large granitic intrusions. As the granitic magma cools, common rock-forming minerals crystallize first, leaving the residual melt progressively enriched in incompatible elements like lithium. This highly evolved melt can then be injected into the surrounding country rock to form pegmatite dikes.

Diagram: Petrogenetic Pathways of LCT Pegmatites

Caption: Petrogenetic models for the formation of LCT pegmatites.

Geological Setting and Structural Controls

Giant spodumene deposits are typically found in specific geological settings and are strongly influenced by structural features.

-

Tectonic Setting : They are commonly associated with orogenic belts, which are zones of mountain building and crustal thickening. These settings provide the necessary heat and pressure for melt generation.

-

Host Rocks : The most common host rocks for LCT pegmatites are metasedimentary and metavolcanic rocks that have undergone greenschist to amphibolite facies metamorphism.

-

Structural Controls : The emplacement of pegmatite melts is often controlled by pre-existing structural weaknesses in the crust, such as faults, shear zones, and fold hinges. These structures act as conduits for melt migration and provide space for the pegmatite bodies to form. Many giant, economic spodumene pegmatites are observed to be sub-horizontal to gently dipping, which is thought to be a result of emplacement in dilation zones within compressional to transpressional tectonic regimes.[3]

Quantitative Data of Major Economic Spodumene Deposits

The following table summarizes key quantitative data for some of the world's most significant economic spodumene deposits.

| Deposit Name | Country | Tonnage (Mt) | Grade (Li₂O %) | Principal Lithium Mineral | Host Rock Metamorphic Grade | Deposit Attitude |

| Greenbushes | Australia | 197.6 | 2.0 | Spodumene | Amphibolite | Steeply dipping |

| Pilgangoora | Australia | 223 | 1.25 | Spodumene | Amphibolite | Gently dipping |

| Wodgina | Australia | 259.2 | 1.17 | Spodumene | Not recorded | Gently dipping |

| Goulamina | Mali | 44 | 1.48 | Spodumene | Not recorded | Gentle dip |

| Manono | DRC | 400 | 1.65 | Spodumene | Not recorded | Not recorded |

| Whabouchi | Canada | 36.6 | 1.48 | Spodumene | Amphibolite | Steeply dipping |

| James Bay | Canada | 40.3 | 1.4 | Spodumene | Greenschist | Gently dipping |

| Finniss | Australia | 14.7 | 1.3 | Spodumene | Not recorded | Steeply dipping |

| Mt Cattlin | Australia | 11.2 | 1.1 | Spodumene | Lower amphibolite | Gently dipping |

| Mina do Barroso | Portugal | 24 | 1.02 | Spodumene | Lower amphibolite | Gentle dip |

| Kolmozero | Russia | 74 | 1.14 | Spodumene | Amphibolite | Gentle dip |

| Bikita | Zimbabwe | 12 | 1.4 | Spodumene | Lower amphibolite | Gentle dip |

Note: Tonnage and grade figures are subject to change based on ongoing exploration and resource updates.

Experimental Protocols for the Analysis of Spodumene Deposits

A variety of analytical techniques are employed to understand the geochemistry, mineralogy, and genesis of spodumene deposits.

Secondary Ion Mass Spectrometry (SIMS)

SIMS is a high-sensitivity surface analytical technique used to determine the elemental and isotopic composition of minerals with high spatial resolution.

Methodology:

-

Sample Preparation : A polished thin section or a mineral grain mount is prepared. The sample surface must be clean and flat.

-

Instrument Setup : The sample is placed in a high-vacuum chamber. A primary ion beam (e.g., O⁻, Cs⁺) is focused onto the sample surface.

-

Sputtering : The primary ion beam bombards the sample, causing atoms and ions to be ejected from the surface (sputtering).

-

Secondary Ion Extraction : The ejected secondary ions are accelerated into a mass spectrometer.

-

Mass Analysis : The mass spectrometer separates the ions based on their mass-to-charge ratio.

-

Detection : An electron multiplier or Faraday cup detects the ions, and the data is recorded as counts per second.

-

Quantification : The raw data is converted to elemental concentrations using a matrix-matched standard calibration method.[4][5]

Diagram: Workflow for SIMS Analysis of Spodumene

Caption: Generalized workflow for SIMS analysis of spodumene.

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)

LA-ICP-MS is a powerful technique for the in-situ determination of trace element concentrations in minerals.

Methodology:

-

Sample Preparation : A polished thick section or grain mount is prepared.

-

Instrument Setup : The sample is placed in a sample cell, which is flushed with a carrier gas (e.g., He or Ar). A high-power pulsed laser is focused on the sample surface.

-

Laser Ablation : The laser ablates a small amount of material from the sample surface, creating an aerosol.

-

Aerosol Transport : The carrier gas transports the aerosol to the ICP-MS.

-

Ionization : The aerosol is introduced into a high-temperature (6000-10000 K) argon plasma, which ionizes the atoms.

-

Mass Analysis and Detection : The ions are then passed into a mass spectrometer for separation and detection, similar to SIMS.

-

Data Processing : The time-resolved signal is processed to correct for background and instrumental drift. Concentrations are quantified using an external standard and an internal standard element.

Fluid Inclusion Microthermometry

Fluid inclusion microthermometry is used to determine the temperature and salinity of the fluids from which minerals crystallized.

Methodology:

-

Sample Preparation : Doubly polished thick sections (wafer) of the mineral of interest (e.g., quartz associated with spodumene) are prepared.

-

Petrographic Analysis : A detailed petrographic study is conducted to identify and classify fluid inclusions based on their origin (primary, secondary, pseudosecondary) and phase assemblages at room temperature.

-

Microthermometric Measurements : The sample is placed on a heating-freezing stage attached to a microscope.

-

Freezing : The sample is cooled to observe the freezing of the fluid and the melting temperatures of various solid phases (e.g., ice, salt hydrates). The final melting temperature of ice is used to determine the salinity of the fluid.[6]

-

Heating : The sample is heated to observe the homogenization temperature, which is the temperature at which the different phases within the inclusion homogenize into a single fluid phase. This provides a minimum estimate of the trapping temperature.[6]

-

-

Data Interpretation : The collected temperature data are interpreted using phase diagrams for relevant chemical systems to determine the pressure, temperature, and composition of the trapped fluids.

Diagram: Logical Flow of a Fluid Inclusion Study

Caption: A simplified logical flow for a fluid inclusion study.

Conclusion

Giant economic spodumene deposits are the result of a complex interplay of geological processes occurring in specific tectonic settings. Understanding their petrogenesis, structural controls, and geochemical characteristics is crucial for successful exploration and resource evaluation. The application of advanced analytical techniques such as SIMS, LA-ICP-MS, and fluid inclusion microthermometry provides invaluable insights into the formation of these world-class deposits, which are essential for meeting the growing global demand for lithium.

References

- 1. Geochemistry of spodumene from pegmatites of the Laghman granitoid complex, Afghanistan | Aleksandr N. Evdokimov | Journal of Mining Institute [pmi.spmi.ru]

- 2. Physico-Chemical Characteristics of Spodumene Concentrate and Its Thermal Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. html.rhhz.net [html.rhhz.net]

- 4. [PDF] Quantitative Study of Spodumene by Time-of-Flight Secondary Ion Mass Spectrometry (tof-SIMS) | Semantic Scholar [semanticscholar.org]

- 5. Quantitative Study of Spodumene by Time-of-Flight Secondary Ion Mass Spectrometry (tof-SIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

A Technical Guide to Theoretical vs. Actual Lithium Content in Natural Spodumene

Abstract: Spodumene (LiAlSi₂O₆) is a primary mineral source for lithium, a critical element in the rapidly expanding battery and high-tech ceramics industries. While the theoretical lithium content of pure spodumene is a fixed value derived from its chemical formula, the actual lithium concentration in naturally occurring samples varies significantly. This technical guide provides an in-depth analysis of the discrepancy between theoretical and actual lithium content in spodumene. It details the geological factors causing this variation, outlines the standard experimental protocols for accurate lithium determination, and presents a comparative data summary. This document is intended for researchers, geochemists, and materials scientists engaged in the exploration, processing, and utilization of lithium resources.

Theoretical Lithium Content of Pure Spodumene

Spodumene is a lithium aluminum inosilicate mineral with the ideal chemical formula LiAlSi₂O₆.[1][2][3][4] Based on this formula, the theoretical weight percentage of its constituent oxides can be calculated. For pure spodumene, the theoretical lithium oxide (Li₂O) content is 8.03%.[5][6][7] This value represents the maximum possible lithium concentration in the mineral and serves as a critical benchmark for assessing the quality and purity of natural spodumene deposits. The corresponding elemental lithium (Li) content is 3.73%.[6][8]

Actual Lithium Content in Natural Spodumene Samples

In geological reality, spodumene is never found in its pure form. It occurs in granitic pegmatites, where it is associated with a variety of other minerals.[5] This association inherently dilutes the overall lithium content of the mined ore. The actual lithium content is therefore always lower than the theoretical maximum and varies depending on the deposit's specific geology and the degree of processing.

The following table summarizes the typical ranges of lithium content found in natural spodumene at different stages of processing.

| Sample Type | Reported Li₂O Content (%) | Corresponding Spodumene Purity (%) | Notes |

| Run-of-Mine Ore | 1.0 - 2.0%[7][9] | 12.5 - 25% | Unprocessed ore as extracted from the mine, containing significant gangue minerals. |

| Spodumene Concentrate | 6.0 - 7.0%[5][7] | 75 - 87% | Ore that has undergone beneficiation to remove non-lithium-bearing minerals. This is the typical commercial-grade product. |

| High-Grade Concentrate | Up to 7.6%[7][10] | Up to 95% | A premium concentrate with very low impurities, often required for specialized applications like ceramics. |

| Specific Deposit Example (Manono, DRC) | ~1.65% | ~20.5% | An example of a high-grade, large-scale orebody before concentration. |

Factors Contributing to Discrepancies

The deviation of actual lithium content from the theoretical value is primarily due to geological and mineralogical factors. The primary reasons include the presence of impurities and alteration of the mineral.

-

Mineralogical Impurities: Spodumene crystals are often intergrown with other minerals common to pegmatite deposits, such as quartz (SiO₂), feldspar (e.g., albite - NaAlSi₃O₈), and various micas.[11][12] These gangue minerals contain no lithium and their presence reduces the overall Li₂O percentage in a given sample.

-

Chemical Alteration: Spodumene can undergo geological alteration, where it is replaced by other minerals. This process can introduce non-lithium-bearing minerals like muscovite or even other lithium-bearing micas such as lepidolite, which have a different lithium concentration.[12]

Experimental Protocols for Lithium Determination

Accurately quantifying the lithium content in a mineral sample is a multi-step process that requires careful sample preparation followed by precise instrumental analysis.

Key Experimental Methodologies:

-

Sample Preparation and Decomposition:

-

Objective: To liberate lithium from the silicate crystal structure and bring it into an aqueous solution for analysis.

-

Protocol: A representative portion of the ore sample (0.25-0.5 grams) is first pulverized to a fine powder (typically finer than 200 mesh) to ensure complete reaction.[13] The sample is then placed in a platinum crucible and subjected to a multi-acid digestion process. A common and effective mixture involves hydrofluoric acid (HF), nitric acid (HNO₃), and perchloric acid (HClO₄).[13] The mixture is slowly heated to evaporate the acids, with the HF treatment repeated multiple times to ensure the complete breakdown of the silicate matrix.[13] After digestion, the resulting salts are dissolved in deionized water, often with a buffer like ammonium citrate to control pH and prevent interference.[13]

-

-

Instrumental Analysis:

-

Objective: To quantitatively measure the concentration of lithium in the prepared solution.

-

Primary Techniques:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a widely used technique for its robustness and ability to measure major and trace elements simultaneously. The prepared sample solution is introduced into a high-temperature argon plasma, which excites the lithium atoms. As the atoms relax, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of lithium in the sample.

-

Atomic Absorption Spectroscopy (AAS): In AAS, a light source specific to lithium is passed through the atomized sample. Lithium atoms in the sample absorb this light, and the amount of absorption is measured to determine the lithium concentration.[14]

-

X-Ray Diffraction (XRD): While not a direct measurement of lithium, XRD is a powerful tool for quantifying the different mineral phases in a sample.[15] By using techniques like Rietveld refinement, the precise weight percentage of spodumene in the ore can be determined. The lithium content can then be calculated from the quantified spodumene percentage.[15]

-

-

Conclusion

The theoretical Li₂O content of 8.03% in spodumene is a fundamental constant, but it is crucial for researchers and industry professionals to recognize that this value is a benchmark, not a reflection of field samples. The actual lithium content of natural spodumene is invariably lower due to inherent geological impurities and alteration processes. A precise understanding of a deposit's mineralogy, combined with rigorous and validated analytical protocols such as acid digestion followed by ICP-OES or AAS, is essential for the accurate assessment of lithium resources and the effective design of extraction and processing flowsheets.

References

- 1. Spodumene - Wikipedia [en.wikipedia.org]

- 2. Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | AlLiO6Si2 | CID 166597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spodumene [amglithium.com]

- 4. Spodumene ( LiAlSi2O6 ) - Discovery, Occurrence, Properties and Applications of Spodumene [yayangminerals.com]

- 5. sgs.com [sgs.com]

- 6. Spodumene Mineral Data [webmineral.com]

- 7. Lithium Ore – Spodumene – Alpha Thermal Process [alphathermal.com]

- 8. Lithium Rocks Hard [latinmines.com]

- 9. US2516109A - Method of extracting lithium values from spodumene ores - Google Patents [patents.google.com]

- 10. discoveryalert.com.au [discoveryalert.com.au]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Lithium In Lithium Minerals - 911Metallurgist [911metallurgist.com]

- 14. Unpacking Lithium Grades: A Scientific Exploration [worldlithiummarket.com]

- 15. Monitoring of Lithium Contents in Lithium Ores and Concentrate-Assessment Using X-ray Diffraction (XRD) [mdpi.com]

role of fluids in the magmatic-hydrothermal formation of spodumene

An In-depth Technical Guide on the Role of Fluids in the Magmatic-Hydrothermal Formation of Spodumene

Introduction

Spodumene (LiAlSi₂O₆) is a pyroxene mineral and the primary global source of hard-rock lithium, a critical component in battery technology and other industrial applications. Its formation is intrinsically linked to highly evolved, rare-element granitic pegmatites of the Lithium-Cesium-Tantalum (LCT) family. While direct crystallization from a silicate melt is a primary mechanism, the transition from a purely magmatic to a hydrothermal system, and the role of the associated fluids, are crucial for the concentration of lithium and the ultimate formation of economically significant spodumene deposits. This technical guide provides a comprehensive overview of the processes involved, synthesizing data from fluid inclusion studies, experimental petrology, and geochemical analysis to elucidate the critical role of fluids in the genesis of spodumene.

The Magmatic to Hydrothermal Evolution of Spodumene-Bearing Pegmatites

The formation of spodumene is not a single event but a continuum that spans the cooling and crystallization of a parent granitic melt. This process can be broadly divided into three interconnected stages: the magmatic stage, the magmatic-hydrothermal transition, and the hydrothermal (or subsolidus) stage.

Primary Magmatic Crystallization

Initially, spodumene crystallizes directly from a highly fractionated, water- and flux-rich (e.g., F, B, P) aluminosilicate melt.[1] These melts are the final products of extensive fractional crystallization of a parent granitic magma. The primary assemblage in these pegmatites typically consists of spodumene, quartz, K-feldspar, and albite.[2][3] Spodumene that forms during this stage is often referred to as primary or magmatic spodumene and can be distinguished geochemically, often containing higher concentrations of elements like iron and tin compared to later-stage hydrothermal spodumene.[4][5]

The Magmatic-Hydrothermal Transition and Fluid Exsolution

As the pegmatitic melt cools and crystallizes, the concentration of incompatible elements and volatile components (H₂O, CO₂, Li, Cs, Rb, B, F) increases in the residual melt.[6] Eventually, the melt becomes saturated with respect to these volatiles, leading to the exsolution of a separate fluid phase.[7][8] This critical juncture is known as the magmatic-hydrothermal transition.[1]

The exsolved fluid is not simple water but a complex, multi-component solution. Studies of fluid inclusions—microscopic pockets of fluid trapped within minerals—reveal these fluids can be aqueous, carbonic, or saline, and are highly enriched in the same rare elements that characterize LCT pegmatites.[2][8] The separation of this fluid phase can cause significant undercooling of the remaining melt, influencing the subsequent crystallization sequence.[6]

Hydrothermal Stage and Metasomatism

Once exsolved, these highly reactive hydrothermal fluids play a multifaceted role.

-

Secondary Spodumene Formation: The fluids can become the primary medium for the transport of lithium and other components, leading to the crystallization of a second generation of spodumene in cavities or fractures.[4] This hydrothermal spodumene is typically characterized by lower concentrations of Fe and higher Mn and Ga compared to its magmatic counterpart.[4] In some cases, primary petalite (another lithium aluminosilicate) can be replaced by a fine-grained intergrowth of spodumene and quartz (SQI) during subsolidus processes, a reaction mediated by these fluids.[7]

-

Alteration and Replacement: The fluids can interact with and alter previously formed magmatic minerals. For example, later, more saline fluids may contribute to the alteration of spodumene to muscovite and albite.[9] This process can remobilize lithium within the pegmatite body.

-

Host Rock Metasomatism: The escape of these fluids from the pegmatite dyke into the surrounding country rock induces metasomatism, creating a geochemical halo.[7] This alteration is characterized by the enrichment of elements such as Li, Rb, Cs, F, B, and Sn in the host rocks, a feature that can serve as an exploration vector for hidden pegmatite bodies.[6][10]

Data Presentation

The following tables summarize quantitative data from various studies on the conditions of spodumene formation, the composition of the involved fluids, and the resulting trace element geochemistry of the mineral.

Table 1: Pressure-Temperature (P-T) Conditions for Spodumene Formation

| Deposit/Study Type | Temperature (°C) | Pressure (kbar) | Notes |

| Alijó Pegmatite, Portugal[7][10] | 450 – 500 | 2 – 3 | Estimated conditions for primary crystallization. |

| Leinster, Ireland[9] | ~675 (initial fluid) | 2.5 | Late-magmatic/early-hydrothermal fluid development, followed by cooling. |

| Lhozhag, Himalaya[11] | 650 – 720 | ~3.1 | Inferred from associated leucogranites, followed by isobaric cooling. |

| Little Nahanni, Canada[2] | < 350 | < 2.5 | Conditions for fluid trapping during late-stage metasomatism. |

| Experimental (Spodumene + Albite + Quartz)[12] | 450 – 750 | 1.5 – 4 | Equilibrium conditions for α- and β-spodumene with albite and quartz. |

| Experimental (HDAC Crystallization)[13] | 570 – 710 | 0.32 – 0.52 | Observed nucleation and growth of crystals from an aqueous fluid. |

Table 2: Composition and Properties of Fluids Involved in Spodumene Formation

| Location/Study | Fluid Type | Salinity (wt. % NaCl eq.) | Homogenization Temp. (°C) | Key Components |

| Little Nahanni, Canada[2] | Aqueous-Carbonic | ≤ 1 | < 350 | H₂O, CO₂, Na, K, S |

| Low-Salinity Aqueous | ≤ 2 | < 350 | H₂O, Na | |

| Leinster, Ireland[9] | Type 1 (Early) | Low-Moderate | up to ~400 | Aqueous brines |

| Type 2 (Late) | Higher Salinity | < 250 | Aqueous brines, associated with alteration | |

| Kolmozero, Russia | Crystal-Rich Inclusions | Not specified | 275 – 280 | CO₂-bearing aqueous fluids, dissolved alkali carbonates |

| Lijiagou, China[14] | Secondary Inclusions | 13.0 – 15.4 | 200 – 257 | Aqueous fluids (V+L), CO₂-H₂O inclusions |

| Experimental (Spodumene + Albite + Quartz)[12] | Hydrothermal Chloride Solution | Not specified | 450 – 750 | Na/(Na+Li) ratio buffered to 0.485 - 0.550 |

Table 3: Mean Trace Element Concentrations in Spodumene by Origin

| Origin | Fe (ppm) | Mn (ppm) | Ga (ppm) | Sn (ppm) | Reference |

| Magmatic | 2345 | - | - | 94 | [4] |

| Hydrothermal | - | 641 | 94 | - | [4] |

| From Petalite Breakdown | Lowest concentrations of all trace elements | [4] | |||

| Magmatic / Magmatic-Hydrothermal Transition | ≥ 2000 | ≥ 350 | - | - | [5] |

| Metasomatic (Secondary) | ≤ 200 | ≤ 200 | - | - | [5] |

Experimental Protocols

Understanding the behavior of minerals and fluids at the high temperatures and pressures relevant to pegmatite formation requires specialized experimental techniques. The Hydrothermal Diamond-Anvil Cell (HDAC) and fluid inclusion analysis are two of the most powerful methods employed.

Hydrothermal Diamond-Anvil Cell (HDAC) Experiments

The HDAC allows for direct, in-situ observation of geological processes at extreme conditions.[15]

Objective: To experimentally replicate the crystallization of spodumene from a hydrous fluid or to study the behavior of natural fluid inclusions upon heating.

Methodology:

-

Sample Loading: A small sample, such as a spodumene gel and water (for crystallization studies) or a mineral chip containing fluid inclusions, is loaded into a microscopic chamber drilled into a metal gasket (e.g., Rhenium).[16]

-

Cell Assembly: The gasket is placed between two gem-quality diamonds. The cell is sealed, and pressure is generated by tightening screws that force the diamonds together.[17]

-

Heating and Observation: The entire cell is placed on a microscope stage. It is heated externally by resistive heaters, and the temperature is precisely measured by thermocouples attached to the diamonds.[15][17]

-

In-situ Analysis: Because diamonds are transparent to a wide range of electromagnetic radiation, the sample can be observed and analyzed in real-time using various techniques, including optical microscopy and Raman spectroscopy.[15]

-

Data Collection (Crystallization): For crystallization experiments, the sample is heated until the solid material dissolves into the fluid and then cooled at a controlled rate. The temperature and pressure of nucleation and the rate of crystal growth are recorded.[13]

-

Data Collection (Fluid Inclusions): For fluid inclusion studies, an external pressure is applied to prevent the inclusions from bursting (decrepitating) upon heating. The sample is heated until all phases within the inclusion (gas, liquid, daughter crystals) homogenize into a single fluid phase. The temperature of total homogenization provides crucial data on the fluid's trapping conditions.[18]

Fluid Inclusion Analysis

This involves a suite of techniques to determine the composition and formation conditions of fluids trapped in minerals.

Methodology:

-

Petrography: Detailed microscopic examination of thin sections to identify different types of fluid inclusions, their distribution (primary, secondary), and their relationship to mineral growth zones.[2]

-

Microthermometry: The sample is placed on a heating-freezing stage. Inclusions are cooled until frozen and then slowly heated. The temperatures of phase changes (e.g., melting of ice, melting of CO₂, homogenization) are recorded to determine the fluid's salinity and density.[2]

-

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): A high-energy laser is used to ablate a single fluid inclusion, and the vaporized material is transported to a mass spectrometer to determine its elemental composition with high precision.[2]

-

Raman Spectroscopy: A non-destructive technique used to identify the molecular composition of the fluid, particularly gases (CO₂, CH₄, N₂) and dissolved ions or daughter minerals within the inclusion.[2]

Visualizations

Logical and Experimental Workflows